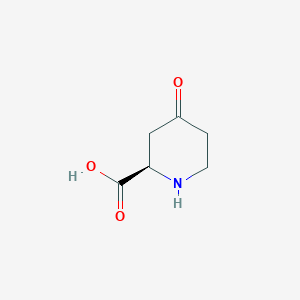

(R)-4-Oxopiperidine-2-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

(2R)-4-oxopiperidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO3/c8-4-1-2-7-5(3-4)6(9)10/h5,7H,1-3H2,(H,9,10)/t5-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAISREBYDOFHJY-RXMQYKEDSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(CC1=O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN[C@H](CC1=O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Chemical properties of (R)-4-Oxopiperidine-2-carboxylic acid

An In-Depth Technical Guide to the Chemical Properties and Reactivity of (R)-4-Oxopiperidine-2-carboxylic Acid

Executive Summary

(R)-4-Oxopiperidine-2-carboxylic acid is a pivotal chiral building block in modern medicinal chemistry and pharmaceutical development. Its rigid piperidine scaffold, combined with three distinct and strategically located functional groups—a secondary amine, a ketone, and a carboxylic acid—provides a versatile platform for constructing complex, biologically active molecules. This guide offers a comprehensive analysis of its chemical properties, reactivity, and synthetic utility from the perspective of a senior application scientist. We will delve into its structural characteristics, the critical role of N-protection, methods for its analytical characterization, and its diverse chemical transformations. The causality behind experimental choices and the practical application of this molecule in drug discovery will be emphasized, providing researchers and drug development professionals with actionable insights.

Molecular Structure and Physicochemical Properties

The synthetic value of (R)-4-Oxopiperidine-2-carboxylic acid originates from its unique trifunctional structure. Understanding this architecture is fundamental to exploiting its chemical potential.

Core Structure and Stereochemistry

The molecule features a six-membered piperidine ring, which is a prevalent motif in numerous approved drugs due to its favorable pharmacokinetic properties. The structure is defined by:

-

A stereocenter at the C2 position, dictating the (R)-configuration. This chirality is crucial for achieving stereospecific interactions with biological targets like enzymes and receptors.

-

A carboxylic acid group at the C2 position, providing a handle for amide bond formation (peptide coupling) or other derivatizations.

-

A ketone at the C4 position, which introduces a point for nucleophilic attack or further functionalization, often to introduce new stereocenters.

-

A secondary amine at the N1 position, which is basic and nucleophilic.

Caption: Key functional groups of (R)-4-Oxopiperidine-2-carboxylic acid.

The Critical Role of N-Protection

In practice, the parent compound is often used in its N-protected form. The secondary amine is both nucleophilic and basic, which can interfere with reactions targeting the ketone or carboxylic acid. Protecting the nitrogen atom is a crucial first step in most synthetic sequences.

-

Boc (tert-butyloxycarbonyl) Protection: This is the most common strategy. The resulting (R)-1-Boc-4-oxopiperidine-2-carboxylic acid is stable, highly soluble in organic solvents, and the Boc group can be easily removed under acidic conditions (e.g., with trifluoroacetic acid) that are typically orthogonal to other protecting groups. The Boc group's steric bulk also influences the ring conformation. This derivative is a versatile building block for creating complex molecules.[1]

-

Fmoc (fluorenylmethyloxycarbonyl) Protection: Used primarily in solid-phase peptide synthesis (SPPS).[2] The Fmoc group is stable to acidic conditions but is readily cleaved by a base (e.g., piperidine), allowing for selective deprotection during the stepwise assembly of peptides.[2]

The choice of protecting group is a strategic decision dictated by the overall synthetic plan and the compatibility of subsequent reaction conditions.

Physicochemical Data Summary

The following table summarizes key properties for the parent compound and its most common N-Boc derivative. Data for the (S)-enantiomer is included for comparison.

| Property | (R)-4-Oxopiperidine-2-carboxylic acid | (R)-1-Boc-4-oxopiperidine-2-carboxylic acid | (S)-1-Boc-4-oxopiperidine-2-carboxylic acid |

| CAS Number | 894767-26-1[3][4] | 1212176-33-4 | 198646-60-5 |

| Molecular Formula | C₆H₉NO₃[3] | C₁₁H₁₇NO₅ | C₁₁H₁₇NO₅ |

| Molecular Weight | 143.14 g/mol [3][4] | 243.26 g/mol | 243.26 g/mol |

| Appearance | Solid | Powder | Solid |

| Melting Point | Not widely reported | 119-124 °C | 121-125 °C |

| Optical Rotation | Not widely reported | [α]22/D +22.0° (c=1, CHCl₃) | [α]22/D -18.5° (c=1, CHCl₃) |

| Topological Polar Surface Area (TPSA) | 66.4 Ų[3] | Not applicable | Not applicable |

| logP | -0.6079[3] | Not applicable | Not applicable |

Spectroscopic and Analytical Characterization

A robust analytical workflow is essential to confirm the identity, purity, and stereochemical integrity of (R)-4-Oxopiperidine-2-carboxylic acid and its derivatives. Each technique provides a unique piece of the structural puzzle.

Caption: A typical workflow for the analytical validation of the title compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the cornerstone of structural elucidation.

-

¹H NMR: Provides information on the number of different types of protons and their connectivity. Key signals include the alpha-proton at C2, the methylene protons adjacent to the ketone and nitrogen, and the N-H proton (if unprotected).

-

¹³C NMR: Confirms the carbon skeleton. Distinct signals for the carbonyl carbons (ketone and carboxylic acid) and the chiral C2 carbon are expected.

-

-

Mass Spectrometry (MS): This technique confirms the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can further confirm the elemental composition, providing strong evidence of the correct molecular formula.

-

High-Performance Liquid Chromatography (HPLC): HPLC is the workhorse for purity assessment.[4][5] When coupled with a mass spectrometer (LC-MS), it provides purity and identity confirmation simultaneously. For a chiral molecule like this, chiral HPLC is non-negotiable. It is the definitive method for determining the enantiomeric excess (e.e.), ensuring the sample is not a racemic or scalemic mixture.

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to verify the presence of the key functional groups. One would expect to see characteristic stretching frequencies for the O-H of the carboxylic acid, the C=O of the ketone, the C=O of the carboxylic acid, and the N-H bond (in the unprotected form).

Chemical Reactivity and Synthetic Utility

The synthetic versatility of (R)-4-Oxopiperidine-2-carboxylic acid stems from the differential reactivity of its three functional groups. Strategic manipulation of these sites allows for the divergent synthesis of a wide array of complex derivatives.

Caption: Key transformations targeting the three functional groups.

Reactions at the Piperidine Nitrogen

After selective deprotection of the Boc or Fmoc group, the secondary amine is a potent nucleophile.

-

N-Alkylation: Reaction with alkyl halides or reductive amination with aldehydes/ketones can introduce various substituents on the nitrogen.

-

N-Acylation/Sulfonylation: Reaction with acid chlorides or sulfonyl chlorides yields amides and sulfonamides, respectively. This is a common strategy to modulate the basicity and lipophilicity of the nitrogen.

Reactions involving the C4-Ketone

The ketone is an electrophilic center, prime for nucleophilic attack.

-

Reduction: Treatment with reducing agents like sodium borohydride (NaBH₄) reduces the ketone to a secondary alcohol. This creates a new stereocenter at C4, leading to diastereomeric products. The choice of reducing agent and conditions can influence the diastereoselectivity of this transformation.

-

Reductive Amination: This powerful reaction involves the in-situ formation of an imine or enamine with a primary or secondary amine, followed by reduction (e.g., with sodium triacetoxyborohydride, NaBH(OAc)₃) to form a new C-N bond. It is a highly efficient method for introducing diverse amino substituents at the C4 position.

-

Wittig Reaction: Converts the ketone into an alkene, providing a scaffold for further modifications like hydrogenation or epoxidation.

Transformations of the C2-Carboxylic Acid

The carboxylic acid is a versatile handle for extension and conjugation.

-

Amide Bond Formation: This is arguably its most important reaction. Using standard peptide coupling reagents (e.g., HATU, HOBt/EDC), the acid can be coupled with a wide range of amines to form amides. This reaction is central to its use in constructing peptide mimetics and other complex bioactive molecules.[1][2]

-

Esterification: Standard Fischer esterification (alcohol, acid catalyst) or reaction with alkyl halides under basic conditions converts the carboxylic acid to an ester, which can serve as a protecting group or a less polar analogue of the acid.

-

Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the carboxylic acid to a primary alcohol.

Exemplary Experimental Protocols

To provide a practical context, the following are representative, validated protocols for common transformations.

Protocol 4.1: Peptide Coupling using (R)-1-Boc-4-oxopiperidine-2-carboxylic acid

-

Objective: To couple the title compound with a generic primary amine (e.g., benzylamine) to form the corresponding amide.

-

Rationale: This protocol uses HATU, a highly efficient, low-racemization coupling reagent common in modern peptide synthesis. DIPEA is a non-nucleophilic base used to activate the carboxylic acid and neutralize any acid salts.

-

Procedure:

-

Dissolve (R)-1-Boc-4-oxopiperidine-2-carboxylic acid (1.0 eq) in anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF) (approx. 0.1 M).

-

Add the primary amine (1.1 eq) and N,N-Diisopropylethylamine (DIPEA) (2.5 eq) to the solution.

-

In a separate vial, dissolve O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) (1.2 eq) in a minimum amount of DMF.

-

Add the HATU solution dropwise to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 4-12 hours.

-

Monitor reaction progress by TLC or LC-MS.

-

Upon completion, dilute the reaction with ethyl acetate and wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

-

Protocol 4.2: Ketone Reduction

-

Objective: To reduce the C4-ketone to a C4-hydroxyl group.

-

Rationale: Sodium borohydride is a mild and selective reducing agent that will reduce the ketone without affecting the Boc-protected amine or the carboxylic acid. The use of methanol as a solvent allows for easy workup.

-

Procedure:

-

Dissolve (R)-1-Boc-4-oxopiperidine-2-carboxylic acid (1.0 eq) in methanol (approx. 0.1 M) in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise over 15 minutes, controlling any effervescence.

-

Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

-

Monitor the reaction by TLC or LC-MS to confirm the disappearance of the starting material.

-

Carefully quench the reaction by the slow addition of acetone, followed by water.

-

Adjust the pH to ~6 with 1M HCl.

-

Remove most of the methanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product, which will be a mixture of diastereomers.

-

Purify and/or separate the diastereomers by flash column chromatography.

-

Conclusion

(R)-4-Oxopiperidine-2-carboxylic acid, particularly in its N-protected forms, stands out as a high-value chiral intermediate for pharmaceutical research. Its well-defined stereochemistry and the orthogonal reactivity of its functional groups provide a robust and flexible platform for synthetic chemists. A thorough understanding of its properties, characterization methods, and reaction pathways, as detailed in this guide, is essential for leveraging its full potential in the design and synthesis of next-generation therapeutics.

References

-

Chem-Impex. (R)-1-Boc-4-oxopiperidine-2-carboxylic acid. [Link]

-

Guerry, P. et al. (2025). A new key intermediate in the synthesis of 6-oxopiperidine-2-carboxylate derivatives. Acta Crystallographica Section C: Crystal Structure Communications. [Link]

-

Chem-Impex. (S)-1-Fmoc-4-oxopiperidine-2-carboxylic acid. [Link]

-

PubChem. 4-Oxopiperidine-2-carboxylic acid. [Link]

-

PubChem. (S)-4-Oxopiperidine-2-carboxylic acid. [Link]

- Google Patents. CN101712645B - Preparation method for (2R, 4R)

-

Wikipedia. Pipecolic acid. [Link]

-

MilliporeSigma. 1-(tert-Butoxycarbonyl)-4-oxopiperidine-2-carboxylic acid. [Link]

-

Higashi, T. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Molecules, 25(20), 4832. [Link]

Sources

The Architectural Role of (R)-4-Oxopiperidine-2-carboxylic Acid in Advanced Molecular Design

Executive Summary

In the landscape of modern medicinal chemistry, the spatial arrangement of pharmacophores is as critical as their electronic properties. (R)-4-Oxopiperidine-2-carboxylic acid (and its synthetic derivatives, such as the Boc-protected variant, CAS: 198646-60-5) serves as a premier chiral building block[1]. By providing a rigid piperidine scaffold with two orthogonal functional handles—a carboxylic acid at the C2 position and a ketone at the C4 position—this molecule enables the precise 3D positioning of substituents.

This technical guide explores the stereochemical fundamentals, enantiomeric resolution strategies, and the profound impact of the (R)-configuration on the biological activity of complex therapeutics, including Kappa Opioid Receptor (KOR) agonists and broad-spectrum antibiotics[2][3].

Stereochemical Fundamentals and Structural Causality

The inherent value of (R)-4-oxopiperidine-2-carboxylic acid lies in its ability to dictate the trajectory of downstream cyclizations and coupling reactions.

Conformational Dynamics

The piperidine ring naturally adopts a chair conformation to minimize steric strain. The stereocenter at C2 ((R)-configuration) forces the carboxylic acid moiety into an equatorial or axial position depending on the nitrogen substitution. When the nitrogen is protected with a bulky tert-butoxycarbonyl (Boc) group, A(1,3) allylic strain forces the C2 carboxylate into a pseudo-axial orientation. This spatial constraint is highly advantageous for stereoselective peptide coupling, as it shields one face of the molecule, directing incoming nucleophiles to the opposite face.

The C4 Ketone as a Synthetic Node

The C4 ketone is not merely a functional group; it is a "traceless" directing node. It can undergo reductive amination to yield cis- or trans-4-aminopiperidines, or participate in Dieckmann condensations to form conformationally restricted bicyclic scaffolds (e.g., 2-azabicyclo[3.3.1]nonanes)[4]. The (R)-stereocenter at C2 acts as the anchor, ensuring that the bicyclic ring closure occurs with absolute diastereoselectivity.

Caption: Structural causality mapping of the (R)-enantiomer in the synthesis of KOR agonist morphans.

Enantiomeric Resolution and Synthesis Protocol

While chiral pool synthesis from (S)-aspartic acid is viable, the industrial standard for obtaining enantiomerically pure (R)-4-oxopiperidine-2-carboxylic acid relies on the enzymatic resolution of racemic mixtures[5].

Causality Behind Enzymatic Resolution

Traditional diastereomeric salt formation (e.g., using (S)-mandelic acid) often requires multiple recrystallization cycles, which depresses the overall yield. Furthermore, the C2 alpha-proton is relatively acidic due to the adjacent electron-withdrawing carboxylate. Extended exposure to harsh basic or acidic conditions during chemical resolution can induce enolization-mediated racemization.

Utilizing Candida antarctica lipase for enzymatic resolution provides a mild, highly enantioselective alternative. The lipase selectively hydrolyzes the (S)-ester, leaving the (R)-ester intact, which can then be easily separated via liquid-liquid extraction[5].

Caption: Workflow for the enzymatic resolution and protection of (R)-4-oxopiperidine-2-carboxylic acid.

Self-Validating Protocol: Synthesis of (R)-1-Boc-4-oxopiperidine-2-carboxylic acid

This protocol details the conversion of the resolved (R)-ester into the Boc-protected free acid, a staple for solid-phase peptide synthesis (SPPS).

Step 1: N-Boc Protection

-

Dissolve 10.0 mmol of (R)-4-oxopiperidine-2-carboxylate methyl ester hydrochloride in 30 mL of anhydrous dichloromethane (DCM).

-

Cool the solution to 0 °C under a nitrogen atmosphere. Causality: Low temperature minimizes the exothermic degradation of the Boc anhydride and prevents premature ring-opening side reactions.

-

Add 25.0 mmol of triethylamine (TEA) dropwise, followed by 11.0 mmol of Di-tert-butyl dicarbonate (Boc2O).

-

Allow the reaction to warm to room temperature and stir for 4 hours.

-

Validation Check: Perform TLC (Hexane:EtOAc 7:3). The disappearance of the ninhydrin-positive starting material validates complete N-protection.

Step 2: Mild Saponification

-

Concentrate the DCM layer and redissolve the crude intermediate in a 3:1 mixture of THF:H2O (40 mL).

-

Cool to 0 °C and add 12.0 mmol of Lithium Hydroxide (LiOH·H2O). Causality: LiOH is selected over NaOH because the lithium cation coordinates with the C4 ketone and the ester carbonyl, providing a templated hydrolysis that is mild enough to prevent C2 epimerization.

-

Stir for 2 hours at 0 °C.

-

Acidify the aqueous layer to pH 3.0 using 1M KHSO4 and extract with ethyl acetate (3 x 20 mL).

-

Validation Check: Analyze the final white powder via Chiral HPLC (e.g., Chiralpak AD-H column). An enantiomeric excess (ee) of >98% acts as a self-validating metric that the mild saponification conditions successfully prevented racemization.

Biological Applications and Target Affinity

The stereochemistry at the C2 position drastically alters the pharmacological profile of the resulting drug candidates. The (R)- and (S)-enantiomers often exhibit divergent target interactions, highlighting the necessity of enantiopure starting materials.

Case Study: Kappa Opioid Receptor (KOR) Agonists

In the development of non-addictive analgesics, morphan derivatives (2-azabicyclo[3.3.1]nonanes) are synthesized via the Dieckmann condensation of 4-oxopiperidine-2-carboxylic acid derivatives[2][6]. The (R)-enantiomer yields the (1S,5R,8R)-morphan scaffold. This specific dihedral angle (approx. 68°) perfectly mimics the bioactive conformation required to bind the KOR pocket, yielding a highly potent agonist (Ki = 18 nM)[6]. Conversely, the enantiomer derived from the (S)-precursor shows negligible affinity.

Case Study: Cystobactamid Antibiotics

Cystobactamids are broad-spectrum antibiotics targeting bacterial DNA gyrase. When the central α-amino acid is replaced with a rigidified 4-oxopiperidine-2-carboxylic acid scaffold, the stereochemistry dictates the binding efficacy. While the (S)-configuration (L-amino acid mimic) is highly active against Escherichia coli gyrase, the (R)-configuration exhibits a >6-fold reduction in activity, demonstrating the tight stereochemical constraints of the gyrase binding pocket[3].

Quantitative Data Summary

| Compound Derivative / Stereocenter | Biological Target | Enantiomeric Origin | Activity / Affinity | Reference |

| (1S,5R,8R)-Morphan derivative | Kappa Opioid Receptor (KOR) | (R)-4-Oxopiperidine | Ki = 18 nM (High Potency) | [6] |

| (1R,5S,8S)-Morphan derivative | Kappa Opioid Receptor (KOR) | (S)-4-Oxopiperidine | Negligible Affinity | [2] |

| Cystobactamid analog (L-mimic) | E. coli DNA Gyrase | (S)-4-Oxopiperidine | IC50 = 0.18 μM | [3] |

| Cystobactamid analog (D-mimic) | E. coli DNA Gyrase | (R)-4-Oxopiperidine | >30-fold activity loss | [3] |

Conclusion

(R)-4-Oxopiperidine-2-carboxylic acid is far more than a simple heterocyclic intermediate; it is a stereochemical director. By understanding the causality behind its conformational behavior and employing rigorous, non-racemizing synthetic protocols, researchers can leverage this molecule to construct highly specific, conformationally restricted therapeutics. Whether restricting the dihedral angles of opioid agonists or probing the active sites of bacterial enzymes, the integrity of the (R)-stereocenter remains the linchpin of its application.

References

-

Wünsch, B., et al. "Chiral pool synthesis of enantiomerically pure morphan derivatives with κ receptor affinity from (S)-perillaldehyde." ResearchGate. URL: [Link]

-

"Optimization of the Central α-Amino Acid in Cystobactamids to the Broad-Spectrum, Resistance-Breaking Antibiotic CN-CC-861." PubMed Central (PMC), National Institutes of Health. URL:[Link]

-

Aiello, D., Wünsch, B., et al. "Synthesis of 8-aminomorphans with high KOR affinity." PubMed, European Journal of Medicinal Chemistry. URL:[Link]

Sources

- 1. 1-(tert-butoxycarbonyl)-4-oxopiperidine-2-carboxylic acid | 198646-60-5 [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. Optimization of the Central α-Amino Acid in Cystobactamids to the Broad-Spectrum, Resistance-Breaking Antibiotic CN-CC-861 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. GR-89696 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 5. (R)-Piperidine-2-carboxylic acid methyl ester hydrochloride | 18650-38-9 | Benchchem [benchchem.com]

- 6. Synthesis of 8-aminomorphans with high KOR affinity - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of (R)-4-Oxopiperidine-2-carboxylic Acid in Peptidomimetics: A Technical Guide to Conformational Constraint and Scaffold Diversification

Executive Summary

In the landscape of modern drug discovery, overcoming the poor pharmacokinetic properties of native peptides—such as high susceptibility to proteolytic cleavage and severe entropic penalties upon target binding—requires sophisticated structural interventions. (R)-4-Oxopiperidine-2-carboxylic acid (commonly referred to as (R)-4-oxopipecolic acid) has emerged as a premier non-proteinogenic chiral building block. By acting as a conformationally constrained proline surrogate, it fundamentally alters the Ramachandran ϕ and ψ dihedral angles of the peptide backbone. Furthermore, its C4 ketone provides an orthogonal reactive handle for late-stage diversification, enabling medicinal chemists to probe structure-activity relationships (SAR) without de novo scaffold synthesis.

This whitepaper provides an in-depth mechanistic analysis of (R)-4-oxopiperidine-2-carboxylic acid, detailing its structural logic, self-validating synthetic protocols, and its transformative role in the development of receptor agonists and broad-spectrum antibiotics.

Structural Logic & Conformational Dynamics

The utility of (R)-4-oxopiperidine-2-carboxylic acid lies in its trifunctional nature. Unlike standard proline, which features a 5-membered pyrrolidine ring, the 6-membered piperidine ring of this scaffold imposes distinct spatial constraints that stabilize specific secondary structures, such as polyproline type II helices or β -turn geometries 1.

The molecule offers three distinct vectors for functionalization:

-

N1 Amine Vector : Typically protected by Fmoc or Boc groups, allowing seamless integration into standard Solid-Phase Peptide Synthesis (SPPS).

-

C2 Carboxylate Vector : The primary site for peptide backbone extension or reduction to primary alcohols.

-

C4 Ketone Vector : The critical differentiator. This electrophilic center allows for orthogonal late-stage diversification (LSD), including reductive aminations, bioisosteric fluorinations, or complex bicyclic ring formations 2.

Fig 1: Orthogonal functionalization vectors of 4-oxopipecolic acid.

Experimental Methodologies & Self-Validating Protocols

As a Senior Application Scientist, it is critical to understand not just how a protocol is executed, but why specific reagents and conditions are selected. The following protocols demonstrate the integration of (R)-4-oxopiperidine-2-carboxylic acid into complex drug scaffolds.

Protocol A: Diastereoselective Synthesis of Morphan Scaffolds (KOR Agonists)

Context: Flexible Kappa-Opioid Receptor (KOR) agonists often suffer from off-target effects (e.g., dysphoria) due to conformational promiscuity. By utilizing the C4 ketone of 4-oxopiperidine-2-carboxylic acid, chemists can synthesize 2-azabicyclo[3.3.1]nonanes (morphans). This rigidifies the ethylenediamine KOR pharmacophore, locking the N(pyrrolidine)-C-C-N(acyl) dihedral angle to ~68°, perfectly mimicking the bioactive conformation 34.

Step-by-Step Methodology:

-

Diesterification: Transform the C4 ketone of the starting material into a diester bearing a propionate side chain.

-

Dieckmann Condensation: Subject the diester to a strong base (e.g., NaH) to drive an intramolecular cyclization.

-

Causality: This base-promoted step is thermodynamically driven to form the highly stable bicyclic enolester, establishing the core morphan architecture.

-

-

Krapcho Deethoxycarbonylation: Heat the intermediate in wet DMSO in the presence of LiCl.

-

Causality & Validation: Standard saponification would destroy the delicate bicyclic system. Krapcho conditions selectively remove the superfluous ester group via decarboxylation. The visual evolution of CO2 gas serves as a real-time, self-validating indicator of reaction progress.

-

-

Diastereoselective Reductive Amination: React the resulting bicyclic ketone with a primary amine and NaBH(OAc)3 .

-

Causality: The inherent steric bulk of the newly formed bicyclic system completely blocks the exo face. Consequently, hydride attack occurs exclusively from the less hindered face, yielding the desired endo-configured amine with >95% diastereomeric excess (d.e.) 3.

-

Fig 2: Synthetic workflow for conformationally restricted morphan KOR agonists.

Protocol B: Late-Stage Optimization of Antibiotic Scaffolds (Cystobactamids)

Context: Cystobactamids are broad-spectrum antibiotics targeting Escherichia coli gyrase. Replacing the central flexible α -amino acid with a rigidified 6-membered 4-oxopipecolic acid derivative stabilizes the bioactive conformation required for target engagement 5.

Step-by-Step Methodology:

-

Acyl Chloride Activation: Dry (S)- or (R)-1-(tert-butoxycarbonyl)-4-oxopiperidine-2-carboxylic acid under high vacuum. Dissolve in dry DCM with triethylamine, cool to 0 °C, and add phosphoryl chloride ( POCl3 ).

-

Causality: Standard uronium-based coupling reagents (e.g., HATU, HBTU) often fail here due to the extreme steric hindrance of the adjacent fully functionalized oligoarylamide fragments. POCl3 generates a highly reactive acyl chloride intermediate capable of overcoming this steric barrier 5.

-

-

Amide Coupling: Introduce the functionalized aniline fragment into the reaction mixture. Crucially, utilize pyridine as the base during this step.

-

Causality: Pyridine acts as a mild nucleophilic catalyst and acid scavenger. Unlike stronger bases (like DIPEA), pyridine strictly prevents the abstraction of the α -proton, thereby avoiding the racemization of the sensitive chiral center during the coupling event 5.

-

-

Validation: Analyze the crude mixture via chiral HPLC. The retention of enantiomeric excess (ee > 98%) validates the choice of pyridine over DIPEA.

Quantitative Data: Impact of Conformational Constraint

The strategic incorporation of 4-oxopiperidine-2-carboxylic acid yields measurable improvements in target affinity and biological activity. By pre-organizing the peptide backbone, the entropic penalty of binding is drastically minimized.

Table 1: Pharmacological Impact of 4-Oxopipecolic Acid Rigidification

| Scaffold Type | Biological Target | Structural Modification | Key Outcome / Affinity | Ref |

| KOR Agonist | Kappa-Opioid Receptor | Flexible linear ethylenediamine chain | Baseline affinity ( Ki ~ 2-5 nM), high flexibility leads to off-target interactions. | [[4]]() |

| KOR Agonist | Kappa-Opioid Receptor | Rigidified via 4-oxopiperidine (Morphan) | High affinity ( Ki = 18 nM), locked bioactive conformation (68° dihedral angle). | 3 |

| Cystobactamid | E. coli Gyrase | Flexible L-Asparagine core | Baseline Minimum Inhibitory Concentration (MIC). | [[5]]() |

| Cystobactamid | E. coli Gyrase | Rigidified 4-oxopipecolic acid | Stabilized bioactive conformation, equal or higher antibacterial activity. | 5 |

Conclusion

The transition from flexible peptide chains to conformationally restricted peptidomimetics is a cornerstone of modern medicinal chemistry. (R)-4-oxopiperidine-2-carboxylic acid stands out as an elite building block in this endeavor. By leveraging its 6-membered ring to enforce specific backbone trajectories and utilizing its C4 ketone for orthogonal late-stage diversification, researchers can systematically tune the pharmacokinetic and pharmacodynamic profiles of complex therapeutics—from highly selective KOR agonists to resistance-breaking antibiotics.

References

-

GR-89696 - Drug Targets, Indications, Patents - Patsnap Synapse Source: Patsnap URL:[Link]

-

Optimization of the Central α-Amino Acid in Cystobactamids to the Broad-Spectrum, Resistance-Breaking Antibiotic CN-CC-861 Source: National Institutes of Health (NIH) URL:[Link]

-

Synthesis of hydroxylated and fluorinated pyrrolidine derivatives... Source: ResearchGate URL:[Link]

-

Amino Acids: Insights and Roles in Heterocyclic Chemistry, Volume 4 Source: EBIN.PUB URL:[Link]

Sources

- 1. ebin.pub [ebin.pub]

- 2. 1-tert-Butyl 2-methyl 4-hydroxypiperidine-1,2-dicarboxylate | 187753-13-5 | Benchchem [benchchem.com]

- 3. GR-89696 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 4. researchgate.net [researchgate.net]

- 5. Optimization of the Central α-Amino Acid in Cystobactamids to the Broad-Spectrum, Resistance-Breaking Antibiotic CN-CC-861 - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to (R)-4-Oxopiperidine-2-carboxylic acid: A Cornerstone Chiral Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This guide offers an in-depth exploration of (R)-4-Oxopiperidine-2-carboxylic acid, a pivotal chiral building block in medicinal chemistry. As a constrained non-proteinogenic amino acid, its unique stereochemistry and functionality make it an invaluable scaffold for introducing conformational rigidity and specific recognition elements into pharmaceutical agents. This document provides a comprehensive overview of its chemical identity, physicochemical properties, synthesis, analytical characterization, applications, and safety protocols, serving as a critical resource for scientists engaged in the design and synthesis of novel therapeutics.

Core Identifiers and Chemical Structure

(R)-4-Oxopiperidine-2-carboxylic acid, also known as (2R)-4-oxopipecolic acid, is a heterocyclic compound featuring a piperidine ring with a ketone at the 4-position and a carboxylic acid at the 2-position with R-stereochemistry. This specific arrangement is crucial for its utility in asymmetric synthesis.

Table 1: Key Identifiers

| Identifier | Value | Source |

| CAS Number | 894767-26-1 | [1] |

| Molecular Formula | C₆H₉NO₃ | |

| IUPAC Name | (2R)-4-oxopiperidine-2-carboxylic acid | Inferred from (S)-enantiomer |

| Synonyms | (R)-4-oxopipecolic acid, (2R)-4-Oxo-2-piperidinecarboxylic acid | [2] |

| InChI | InChI=1S/C6H9NO3/c8-4-1-2-7-5(3-4)6(9)10/h5,7H,1-3H2,(H,9,10)/t5-/m1/s1 | Inferred from (S)-enantiomer |

| InChIKey | UAISREBYDOFHJY-SCSAIBSYSA-N | Inferred from (S)-enantiomer |

| SMILES | O=C(O)[C@H]1NCCC(=O)C1 | [1] |

Physicochemical and Spectroscopic Properties

The physicochemical properties of (R)-4-Oxopiperidine-2-carboxylic acid and its commonly used N-protected derivatives are critical for their application in synthesis, dictating solubility, reactivity, and purification strategies. While experimental data for the unprotected form is scarce in publicly available literature, properties of the N-Boc derivative are well-documented and serve as a vital reference.

Table 2: Physicochemical Properties

| Property | (R)-4-Oxopiperidine-2-carboxylic acid | N-Boc-(R)-4-oxopiperidine-2-carboxylic acid |

| Molecular Weight | 143.14 g/mol [3] | 243.26 g/mol [4] |

| Appearance | Solid (predicted) | White to off-white solid[4] |

| Melting Point | Not reported | 119 - 124 °C[4][5] |

| Optical Rotation | Not reported | [α]²²/D +22.0° (c=1, Chloroform)[4][5] |

| Solubility | Soluble in water (predicted) | Soluble in organic solvents (e.g., Chloroform, DCM) |

| Storage | Sealed in dry, 2-8°C[1] | Room Temperature[4] |

Spectroscopic Profile

Spectroscopic analysis is fundamental for confirming the structure and purity of the molecule. Below are the expected characteristic signals based on its structure and data from analogous compounds.

-

¹H NMR: The proton NMR spectrum is expected to show complex multiplets for the piperidine ring protons. Key signals would include the alpha-proton at C2, which would be deshielded by the adjacent carboxylic acid and nitrogen atom. The protons at C3 and C5, adjacent to the ketone, would also be shifted downfield. The N-H proton signal would be a broad singlet.

-

¹³C NMR: The carbon NMR would prominently feature two carbonyl signals: one for the carboxylic acid (~170-180 ppm) and one for the ketone (~200-210 ppm). The alpha-carbon (C2) would appear around 55-65 ppm, with the other ring carbons appearing at higher fields.

-

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a broad O-H stretch from the carboxylic acid (2500-3300 cm⁻¹), a sharp C=O stretch for the carboxylic acid (~1700-1725 cm⁻¹), and another sharp C=O stretch for the ketone (~1715-1730 cm⁻¹). An N-H bend (~1600 cm⁻¹) may also be visible.

-

Mass Spectrometry (MS): The mass spectrum under electron ionization (EI) would likely show the molecular ion peak (m/z = 143). Common fragmentation patterns for amino acids include the loss of the carboxyl group (CO₂H, 45 Da).

Synthesis and Chemical Reactivity

The synthesis of enantiomerically pure (R)-4-Oxopiperidine-2-carboxylic acid is a multi-step process that typically starts from a readily available chiral precursor and involves the formation of the piperidine ring and subsequent functional group manipulations. The most common and practical approach involves the synthesis of the N-protected derivative first, which facilitates purification and handling.

Synthetic Workflow Overview

A plausible and efficient synthesis begins with N-Boc-4-hydroxypiperidine, which is oxidized to the corresponding ketone. This intermediate, however, lacks the C2-carboxylic acid. A more targeted approach often starts from chiral amino acids like L-aspartic acid or involves asymmetric synthesis strategies. A key intermediate is (R)-1-Boc-4-oxopiperidine-2-carboxylic acid .

Key Experimental Protocols

Protocol 1: Oxidation of N-Boc-4-hydroxypiperidine (Illustrative Step for Ketone Formation)

This protocol describes the formation of a 4-oxopiperidine ring, a core feature of the target molecule.

-

Dissolve N-Boc-4-hydroxypiperidine (1.0 equivalent) in anhydrous dichloromethane (DCM) in a round-bottom flask under a nitrogen atmosphere.

-

Cool the solution to 0 °C using an ice bath.

-

Add Dess-Martin periodinane (DMP) (1.1 equivalents) portion-wise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃. Stir vigorously.

-

Separate the organic layer and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.[6]

Causality: The use of DMP is a mild and efficient method for oxidizing secondary alcohols to ketones without harsh acidic or basic conditions that could compromise the Boc-protecting group.[6]

Protocol 2: Deprotection of N-Boc Group

This is the final step to yield the target compound from its N-Boc protected precursor.

-

Dissolve N-Boc-(R)-4-oxopiperidine-2-carboxylic acid (1.0 equivalent) in a suitable solvent such as dichloromethane or dioxane.

-

Add an excess of a strong acid. Commonly used reagents include trifluoroacetic acid (TFA) or a solution of hydrochloric acid (HCl) in dioxane (e.g., 4M HCl in dioxane).[7]

-

Stir the mixture at room temperature. The reaction is typically complete within 1-3 hours. Monitor by TLC until the starting material is fully consumed.

-

Concentrate the reaction mixture in vacuo to remove the solvent and excess acid.

-

If TFA is used, azeotrope the resulting oil with toluene (3x) to ensure complete removal.[7]

-

The final product is typically obtained as the corresponding salt (e.g., hydrochloride or trifluoroacetate), which can be used directly or neutralized if the free amine is required.

Trustworthiness: This acid-labile deprotection is a standard, high-yielding procedure in peptide and heterocyclic chemistry. The orthogonality of the Boc group allows for its selective removal in the presence of other protecting groups like Fmoc or Cbz.[7]

Applications in Drug Discovery and Medicinal Chemistry

The rigid piperidine scaffold of (R)-4-Oxopiperidine-2-carboxylic acid is a privileged structure in medicinal chemistry. Its incorporation into a molecule can decrease conformational flexibility, which often leads to higher binding affinity and selectivity for a biological target. The ketone and carboxylic acid functionalities serve as versatile handles for further chemical modification.

Case Study: Niraparib

A prominent example highlighting the importance of chiral piperidines is in the synthesis of Niraparib , a poly (ADP-ribose) polymerase (PARP) inhibitor used for the treatment of ovarian cancer.[8] While Niraparib itself does not contain the 4-oxo or 2-carboxy functionalities, its synthesis relies on enantiomerically pure chiral piperidine intermediates.[8][9][10] The development of efficient, asymmetric routes to these piperidine precursors is a significant area of process chemistry research, underscoring the value of building blocks like (R)-4-Oxopiperidine-2-carboxylic acid that provide access to this structural class.[9][10][11]

Safety, Handling, and Storage

As a laboratory chemical, (R)-4-Oxopiperidine-2-carboxylic acid and its derivatives should be handled with appropriate care, following standard safety protocols.

-

Personal Protective Equipment (PPE) : Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves when handling this compound.[5]

-

Handling : Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin, eyes, and clothing.

-

Storage : The compound should be stored in a tightly sealed container in a cool, dry place. Recommended storage for the unprotected acid is at 2-8°C to maintain long-term stability.[1]

-

Disposal : Dispose of the chemical and its container in accordance with local, state, and federal regulations.

This guide provides a foundational understanding of (R)-4-Oxopiperidine-2-carboxylic acid, a molecule of significant interest to the pharmaceutical and organic synthesis communities. Its value as a chiral building block is well-established, and its application continues to grow as new synthetic methodologies and therapeutic targets emerge.

References

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences. [Link]

- Methods for synthesizing (r)-3-phenylpiperidine or/and (s)-3-phenylpiperidine and chiral intermediates of niraparib.

-

Process Development of C–N Cross-Coupling and Enantioselective Biocatalytic Reactions for the Asymmetric Synthesis of Niraparib. Organic Process Research & Development. [Link]

-

Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society. [Link]

-

Synthesis of Chiral 3-Piperidin-2-ones and 3-Piperidines via Ni-Catalyzed Reductive Coupling. Organic Letters. [Link]

-

Supporting Information Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions. The Royal Society of Chemistry. [Link]

-

Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Total Synthesis. [Link]

-

Amino Acid Standard - Safety Data Sheet. [Link]

-

SAFETY DATA SHEET (SDS) - 20 Natural amino acids kit. Southern Biological. [Link]

-

Safety Data Sheet: Amino acid. Carl ROTH. [Link]

-

Solvent-Free Mechanochemical Deprotection of N-Boc Group. FULIR. [Link]

-

A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. International Journal of Organic Chemistry. [Link]

-

4-Oxopiperidine-2-carboxylic acid. PubChem. [Link]

-

(S)-4-Oxopiperidine-2-carboxylic acid. PubChem. [Link]

- Preparation method for (2R, 4R)-4-substituted-2-piperidine carboxylic acid compound and intermediate thereof.

- Synthetic method for (2R, 4R)-4-methyl-2-piperidinecarboxylic acid.

-

4-(Tetrazolylalkyl)piperidine-2-carboxylic acids. Potent and selective N-methyl-D-aspartic acid receptor antagonists with a short duration of action. Journal of Medicinal Chemistry. [Link]

-

AMINO ACIDS: SAFETY PRECAUTIONS – Step III. Julia Ross' Cures. [Link]

-

A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Molecules. [Link]

-

Pipecolic acid. Wikipedia. [Link]

-

Preparation of 2-diazo-2-oxopiperidin-3-yl-3-oxopropanoates. Useful reagents for Rh(II)-catalyzed cyclization-cycloaddition chemistry. Arkat USA. [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. (S)-4-Oxopiperidine-2-carboxylic acid | C6H9NO3 | CID 11062499 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CAS 894767-26-1 | (2R)-4-oxopiperidine-2-carboxylic acid - Synblock [synblock.com]

- 4. chemimpex.com [chemimpex.com]

- 5. (R)-1-Boc-4-氧代哌啶-2-羧酸 96% | Sigma-Aldrich [sigmaaldrich.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. total-synthesis.com [total-synthesis.com]

- 8. mdpi.com [mdpi.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. southernbiological.com [southernbiological.com]

- 13. carlroth.com [carlroth.com]

Synthetic Strategies for 4-Oxo-L-pipecolic Acid: A Technical Guide

Abstract

4-Oxo-L-pipecolic acid is a pivotal chiral building block in contemporary drug discovery and development, serving as a constrained amino acid analogue in a variety of bioactive molecules. Its rigid, six-membered ring structure imparts unique conformational properties to peptides and small molecule therapeutics. This technical guide provides an in-depth review of the primary synthetic methodologies for accessing this valuable intermediate. We will explore and compare key strategies, including syntheses from the chiral pool, specifically L-glutamic acid, and asymmetric approaches. Detailed experimental protocols, mechanistic insights, and a comparative analysis of these routes are presented to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions in their synthetic campaigns.

Introduction: The Significance of 4-Oxo-L-pipecolic Acid

Non-proteinogenic α-amino acids, such as L-pipecolic acid and its derivatives, are integral components in a wide array of pharmacologically active compounds.[1] The incorporation of these structures can lead to enhanced metabolic stability, improved receptor-binding affinity, and controlled peptide secondary structure. 4-Oxo-L-pipecolic acid, in particular, offers a synthetically versatile handle at the C4 position for further functionalization, making it a highly sought-after intermediate for creating diverse molecular scaffolds. Its applications span the development of enzyme inhibitors, peptidomimetics, and conformationally restricted building blocks for complex natural product synthesis.[1] The stereocontrolled synthesis of this molecule is therefore of paramount importance.

Overview of Primary Synthetic Approaches

The asymmetric synthesis of substituted pipecolic acid derivatives has garnered significant attention, with several distinct strategies emerging.[2][3] These can be broadly categorized into two main classes:

-

Chiral Pool Synthesis: This approach leverages readily available and enantiomerically pure starting materials, such as amino acids or carbohydrates, to construct the target molecule.[3] L-glutamic acid is a common and cost-effective starting point for this strategy.

-

Asymmetric Catalysis and the Use of Chiral Auxiliaries: These methods build the chiral piperidine ring from achiral or prochiral precursors, with stereocontrol induced by a chiral catalyst or a covalently attached chiral auxiliary.[3][4]

This guide will focus on providing a detailed examination of representative examples from these categories, offering both theoretical understanding and practical protocols.

In-Depth Analysis of Synthetic Routes

Chiral Pool Synthesis: The L-Glutamic Acid Approach

Synthesizing 4-oxo-L-pipecolic acid derivatives from L-glutamic acid is a well-established and reliable method. The inherent chirality of the starting material obviates the need for an asymmetric induction step for the C2 stereocenter. The general strategy involves the elaboration of the glutamic acid side chain, followed by cyclization to form the piperidine ring and subsequent oxidation to introduce the C4-keto functionality.

A representative synthetic pathway starting from L-glutamic acid is depicted below. This multi-step sequence involves protection of the amino and carboxylic acid functionalities, chain extension, cyclization, and final oxidation.

Caption: General workflow for synthesizing 4-oxo-L-pipecolic acid from L-glutamic acid.

Detailed Experimental Protocol: Synthesis via Reductive Amination/6-endo-trig Cyclization

This protocol is adapted from a stereoselective synthesis of 6-substituted-4-oxopipecolic acids.[5]

Step 1: Preparation of the Linear Precursor from L-Glutamic Acid

-

Protection: Commercially available N-Boc-L-glutamic acid dimethyl ester is used as the starting material. The amino group is protected by a tert-butyloxycarbonyl (Boc) group, and both carboxylic acids are esterified.

-

Selective Reduction: The side-chain ester is selectively reduced to the corresponding alcohol using a mild reducing agent like sodium borohydride in the presence of a Lewis acid.

-

Oxidation: The primary alcohol is then oxidized to the aldehyde using a standard oxidizing agent such as Dess-Martin periodinane or Swern oxidation.

Step 2: One-Pot Reductive Amination and Cyclization

-

Reaction Setup: To a solution of the aldehyde precursor in a suitable solvent (e.g., dichloromethane), add a primary amine (e.g., benzylamine) and a reducing agent like sodium triacetoxyborohydride.

-

Mechanism Insight: The reaction proceeds via the initial formation of an iminium ion intermediate upon condensation of the aldehyde and the amine. This is followed by an intramolecular 6-endo-trig cyclization, where the enolate equivalent attacks the iminium ion. The resulting intermediate is then reduced to afford the 6-substituted-4-hydroxypipecolic acid derivative. This one-pot procedure is highly efficient and stereoselective.

Step 3: Oxidation to the 4-Oxo Derivative

-

Oxidation: The secondary alcohol at the C4 position is oxidized to the ketone using an appropriate oxidizing agent. Common choices include pyridinium chlorochromate (PCC), Swern oxidation, or Dess-Martin periodinane.

-

Work-up and Purification: Following the oxidation, the reaction mixture is quenched and subjected to an aqueous work-up. The crude product is then purified by column chromatography to yield the desired protected 4-oxo-L-pipecolic acid derivative.

Step 4: Deprotection

-

Final Deprotection: The protecting groups (e.g., Boc and benzyl) are removed under standard conditions (e.g., acid treatment for Boc and hydrogenolysis for benzyl) to yield the final 4-oxo-L-pipecolic acid.

Asymmetric Synthesis Approaches

Asymmetric synthesis offers the advantage of constructing the chiral piperidine core from simpler, achiral starting materials. These methods often rely on powerful catalytic systems or chiral auxiliaries to control the stereochemistry.

Asymmetric Aza-Diels-Alder Reaction

The aza-Diels-Alder reaction is a powerful tool for the enantioselective synthesis of nitrogen-containing heterocycles.[2][4] This approach involves the [4+2] cycloaddition of a diene with an imine.

Caption: Asymmetric aza-Diels-Alder approach to 4-oxo-L-pipecolic acid derivatives.

Detailed Experimental Protocol: Asymmetric Aza-Diels-Alder

This protocol is based on the highly enantioselective synthesis of pipecolic acid derivatives using a matched pair of chiral auxiliaries.[4]

Step 1: Preparation of the Chiral Imine

-

Condensation: A chiral amine, such as (R)-1-phenylethylamine, is condensed with an α-ketoester bearing a chiral auxiliary, for example, an 8-phenylmenthyl ester. The use of two chiral auxiliaries—one on the nitrogen and one on the ester—is a "matched" case that leads to very high diastereoselectivity.

Step 2: The Aza-Diels-Alder Cycloaddition

-

Reaction Conditions: The chiral imine is reacted with a suitable diene (e.g., Danishefsky's diene) in the presence of a Lewis acid catalyst or under thermal conditions. Reactions performed in trifluoroethanol with trifluoroacetic acid have shown excellent results.[4]

-

Stereocontrol: The facial selectivity of the diene's approach to the imine is directed by the chiral auxiliaries, resulting in a highly enantiomerically enriched cycloadduct.

Step 3: Conversion to the 4-Oxo-Pipecolic Acid Derivative

-

Hydrolysis and Functional Group Manipulation: The resulting cycloadduct, a dihydropyridone, is then subjected to a series of transformations. This typically involves hydrolysis of the enol ether, which directly furnishes the 4-keto functionality.

-

Auxiliary Cleavage: The chiral auxiliaries are subsequently cleaved under appropriate conditions (e.g., hydrogenolysis for the phenylethyl group and hydrolysis for the ester) to release the 4-oxo-L-pipecolic acid derivative.

Comparative Analysis of Synthetic Routes

The choice of synthetic strategy often depends on factors such as scale, cost, and the desired substitution pattern on the pipecolic acid ring.

| Parameter | Chiral Pool (from L-Glutamic Acid) | Asymmetric Aza-Diels-Alder |

| Starting Material | Readily available, inexpensive L-glutamic acid. | Simpler, often achiral starting materials. |

| Stereocontrol | C2 stereocenter is pre-determined. | Relies on catalyst or auxiliary; high ee/de achievable. |

| Number of Steps | Can be lengthy with multiple protection/deprotection steps. | Can be more convergent. |

| Scalability | Generally good, well-established procedures. | May require optimization of catalyst loading and conditions for large scale. |

| Versatility | Good for C4, C5, and C6 functionalization from a common intermediate. | Excellent for introducing diversity from the diene and imine components. |

Conclusion and Future Perspectives

Both chiral pool and asymmetric synthesis methodologies provide viable pathways to the valuable 4-oxo-L-pipecolic acid scaffold. The L-glutamic acid approach is robust and reliable, particularly for large-scale synthesis where the cost of starting materials is a key consideration. Asymmetric methods, such as the aza-Diels-Alder reaction, offer elegance and flexibility in accessing a wide range of substituted analogues with high stereocontrol.

Future research in this area will likely focus on the development of more efficient and atom-economical catalytic asymmetric methods. The use of organocatalysis and enzymatic transformations for the synthesis of 4-oxo-L-pipecolic acid and its derivatives represents a promising avenue for greener and more sustainable chemical production.[6] As the demand for complex chiral building blocks in drug discovery continues to grow, innovations in the synthesis of 4-oxo-L-pipecolic acid will remain a critical area of investigation.

References

-

Enantioselective Synthesis of Substituted Pipecolic Acid Derivatives. ACS Publications. Available at: [Link]

-

Asymmetric Synthesis of Pipecolic Acid and Derivatives. R Discovery. Available at: [Link]

-

Enantioselective Synthesis of Substituted Pipecolic Acid Derivatives | The Journal of Organic Chemistry. ACS Publications. Available at: [Link]

-

Biochemical Principles and Functional Aspects of Pipecolic Acid Biosynthesis in Plant Immunity. PMC. Available at: [Link]

-

Synthesis of Pipecolic Acid and Baikiain. ResearchGate. Available at: [Link]

-

Asymmetric Syntheses of Enantiopure 4-Substituted Pipecolic Acid Derivatives | Request PDF. ResearchGate. Available at: [Link]

-

A Convenient Synthesis of 5-Oxo-L-pipecolic Acid Derivative from L-Glutamic Acid. Korea Science. Available at: [Link]

-

Asymmetric syntheses of pipecolic acid and derivatives. PubMed. Available at: [Link]

-

Recent advances in asymmetric synthesis of pipecolic acid and derivatives. OUCI. Available at: [Link]

-

Highly enantioselective synthesis of pipecolic acid derivatives via an asymmetric aza-Diels–Alder reaction. RSC Publishing. Available at: [Link]

-

Synthesis of Enantiopure ε‑Oxapipecolic Acid. NSF PAR. Available at: [Link]

-

Synthesis of novel pipecolic acid derivatives: a multicomponent approach from 3,4,5,6-tetrahydropyridines. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Available at: [Link]

-

Asymmetric Synthesis of 4- and 5-Substituted Pipecolic Esters by Ring-Closing Metathesis and Palladium-Catalyzed Formate Reduction | The Journal of Organic Chemistry. ACS Publications. Available at: [Link]

-

Enantioselective Synthesis of trans-4-Methylpipecolic Acid | The Journal of Organic Chemistry. ACS Publications. Available at: [Link]

-

A Novel Synthesis of L-Pipecolic Acid | Semantic Scholar. Semantic Scholar. Available at: [Link]

-

Recent Advancements on the Synthesis and Biological Significance of Pipecolic Acid and its Derivatives. ResearchGate. Available at: [Link]

-

Biosynthesis of L-Pipecolic Acid and Its Hydroxylated Derivatives: Enzyme, Engineering, and Synthesis Method. ResearchGate. Available at: [Link]

-

An artificial pathway for trans-4-hydroxy-L-pipecolic acid production from L-lysine in Escherichia coli. PubMed. Available at: [Link]

-

Synthesis of protected 4-oxopipecolic acid and 4-oxolysine using a palladium-catalysed coupling process (1994). SciSpace. Available at: [Link]

-

Preparation of (2S,4R)-4-Hydroxypipecolic Acid and Derivatives | The Journal of Organic Chemistry. ACS Publications. Available at: [Link]

Sources

- 1. discovery.researcher.life [discovery.researcher.life]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Asymmetric syntheses of pipecolic acid and derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Highly enantioselective synthesis of pipecolic acid derivatives via an asymmetric aza-Diels–Alder reaction - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

Conformational Analysis of 4-Oxopiperidine Ring Systems: Mechanistic Insights and Applications in Drug Discovery

Executive Summary

The 4-oxopiperidine (4-piperidone) scaffold is a privileged pharmacophore embedded in numerous biologically active molecules, ranging from anti-cancer chalcone analogs to anti-Alzheimer and antiviral agents. The pharmacological efficacy of these molecules is inextricably linked to their three-dimensional spatial arrangement. Because the piperidine ring is flexible, it can adopt multiple conformations (chair, boat, twist-boat, and half-chair), which dictates the vectors of its substituents and, consequently, its binding affinity to target proteins.

This whitepaper provides an authoritative, in-depth analysis of the conformational dynamics of 4-oxopiperidine systems. It details the thermodynamic principles governing these structures, the causality behind substituent-induced conformational shifts, and provides self-validating analytical protocols combining Nuclear Magnetic Resonance (NMR) spectroscopy and Density Functional Theory (DFT) to map these crucial 3D topologies.

Mechanistic Principles of 4-Oxopiperidine Conformation

The Thermodynamic Baseline: Chair vs. Non-Chair Conformations

Unsubstituted 4-oxopiperidine predominantly exists in a chair conformation, which minimizes torsional strain and torsional eclipsing interactions. However, the introduction of substituents significantly alters the conformational equilibrium. In 2,6-disubstituted derivatives (such as 2,6-diarylpiperidin-4-ones), the molecules strongly prefer a chair conformation where the bulky aryl groups occupy equatorial positions[1][2]. This equatorial preference is driven by the need to minimize severe 1,3-diaxial steric clashes that would occur if these massive groups were axially oriented.

N-Substitution, Rotational Barriers, and Allylic Strain

The functionalization of the piperidone nitrogen (N1) introduces complex conformational behavior. When an N-acyl, N-formyl, or N-BOC (tert-butyloxycarbonyl) group is introduced, the lone pair on the nitrogen delocalizes into the adjacent carbonyl group, creating a partial double bond character. This restricts rotation around the C–N bond, leading to the existence of distinct rotamers[3][4].

Crucially, N-acylation can induce a phenomenon known as allylic strain ( A1,3 -strain) . To avoid steric repulsion between the N-acyl oxygen and an equatorial substituent at the C2 or C6 position, the piperidine ring will often undergo a conformational flip, forcing the C2/C6 substituent into an axial position despite the resulting 1,3-diaxial interactions[4]. This causality is a critical consideration in drug design, as N-derivatization can completely invert the spatial orientation of the pharmacophore.

Fluorination and Fragment-Based Drug Discovery (FBDD)

The introduction of fluorine atoms into the 4-oxopiperidine framework (e.g., in 1,5-diaryl-3-oxo-1,4-pentadiene derivatives) has a profound impact. Fluorination not only alters the electronic distribution—thereby lowering the basicity ( pKa ) of the nitrogen and reducing hERG-mediated cardiac toxicity—but it also shifts the conformer populations[5][6]. The highly electronegative fluorine atom induces dipole-dipole interactions that stabilize specific conformer groups, enhancing the 3D character (Principal Moments of Inertia) of the fragments, making them highly valuable for FBDD[6].

Substituent effects dictating the conformational equilibrium of 4-oxopiperidines.

Analytical Workflows for 3D Elucidation

To accurately map the conformation of synthesized 4-oxopiperidines, a dual-pronged approach utilizing empirical NMR data and theoretical DFT calculations is required.

Integrated workflow for the conformational elucidation of piperidone derivatives.

Protocol 1: Multi-nuclear and Dynamic NMR Spectroscopy

Because scalar couplings ( 3JHH ) only provide dihedral angles via the Karplus equation, they must be supplemented with Nuclear Overhauser Effect (NOE) data to confirm through-space proximity (< 5 Å).

Step-by-Step Methodology:

-

Sample Preparation: Dissolve 15-20 mg of the purified 4-oxopiperidine derivative in 0.6 mL of a non-polar deuterated solvent (e.g., CDCl3 ) to prevent solvent-induced hydrogen bonding from altering the native conformation[5].

-

1D Acquisition ( 1H and 13C ): Acquire standard 1D spectra. Extract the 3JHH coupling constants for the ring protons (H2, H3, H5, H6). Causality: An axial-axial coupling will yield a large J value (~10-12 Hz), while equatorial-equatorial or axial-equatorial couplings yield smaller values (~2-5 Hz)[2].

-

2D Correlation (COSY & HSQC): Run 1H−1H COSY and 1H−13C HSQC to unambiguously assign all proton and carbon resonances, ensuring no signal overlap confounds the analysis[5].

-

Spatial Mapping (NOESY): Acquire a 2D NOESY spectrum with a mixing time optimized for the molecule's correlation time (typically 300-500 ms). Identify cross-peaks between 1,3-diaxial protons to confirm the chair conformation.

-

Dynamic/Cryo-NMR (For N-substituted derivatives): If line broadening is observed at 298 K due to intermediate exchange of rotamers, lower the probe temperature in 10 K increments down to 220 K. Self-Validation: The decoalescence of the broadened signals into distinct, sharp peaks for each rotamer validates the restricted rotation barrier[3][4].

Protocol 2: Quantum Chemical Modeling (DFT)

Empirical NMR data represents a time-averaged ensemble. DFT is required to identify the global energy minimum and calculate the electronic properties.

Step-by-Step Methodology:

-

Initial Conformational Search: Use a molecular mechanics force field (e.g., AMMP or MMFF94) to generate a library of possible conformers (chair, boat, twist-boat) and rank them by steric energy[6].

-

Geometry Optimization: Select the lowest-energy conformers and subject them to DFT optimization using the B3LYP functional. Causality: Employ the 6-311++G(d,p) basis set; the diffuse functions (++) are critical for accurately modeling the lone pairs on the nitrogen and oxygen atoms, while polarization functions (d,p) ensure geometric accuracy[1].

-

Frequency Calculation (Self-Validation): Run a vibrational frequency calculation on the optimized geometries. Validation Check: The absence of imaginary frequencies confirms that the optimized structure is a true local minimum on the potential energy surface, not a transition state.

-

Electronic Mapping: Calculate the HOMO-LUMO energy gap and generate the Molecular Electrostatic Potential (MEP) map to identify nucleophilic and electrophilic regions for subsequent molecular docking[1].

Quantitative Data Summaries

The following tables summarize the expected empirical and theoretical data points used to validate 4-oxopiperidine conformations.

Table 1: Diagnostic NMR Parameters for 4-Oxopiperidine Conformations

| Parameter | Chair (Equatorial Sub) | Chair (Axial Sub) | Twist-Boat | Conformational Implication |

| 3JHax−Hax | 10.0 - 12.5 Hz | N/A (Substituted) | 6.0 - 8.0 Hz | High values confirm anti-periplanar dihedral angles (~180°). |

| 3JHax−Heq | 2.5 - 4.0 Hz | 2.5 - 4.0 Hz | 4.0 - 6.0 Hz | Indicates gauche interactions (~60°). |

| NOE Cross-peaks | Strong 1,3-diaxial | Weak/Absent | Variable | Confirms spatial proximity (< 5 Å) of axial protons. |

| 13C Shift (C3/C5) | ~45-50 ppm | ~40-45 ppm | Variable | Upfield shift indicates γ -gauche shielding from axial groups. |

Table 2: Standard DFT Output Metrics (B3LYP/6-311++G )**

| Metric | Typical Range | Significance in Drug Design |

| ΔE (Chair vs Boat) | 4.0 - 6.5 kcal/mol | Dictates the rigidity of the pharmacophore. |

| HOMO-LUMO Gap | 4.5 - 5.5 eV | Indicates chemical hardness/softness and reactivity[1]. |

| Dihedral τ (C2-N1-C6) | ~55° - 60° | Validates the degree of puckering in the piperidone ring. |

| Dipole Moment | 2.5 - 4.0 Debye | Influences aqueous solubility and receptor binding orientation. |

Conclusion

The conformational analysis of 4-oxopiperidine derivatives is a non-trivial exercise that requires a deep understanding of steric interactions, allylic strain, and electronic effects. By strictly adhering to the combined NMR and DFT protocols outlined in this guide, researchers can confidently map the 3D topologies of these molecules. This rigorous structural elucidation is the bedrock upon which successful fragment-based drug discovery and rational drug design are built, ensuring that synthesized candidates possess the precise spatial geometry required for optimal target engagement.

Sources

- 1. Study of a new piperidone as an anti-Alzheimer agent: Molecular docking, electronic and intermolecular interaction investigations by DFT method - Journal of King Saud University - Science [jksus.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 5. Conformational Analysis of 1,5-Diaryl-3-Oxo-1,4-Pentadiene Derivatives: A Nuclear Overhauser Effect Spectroscopy Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Note: Enantioselective Synthesis of (R)-4-Oxopiperidine-2-carboxylic Acid from L-Aspartic Acid

Abstract

(R)-4-Oxopiperidine-2-carboxylic acid is a valuable chiral building block for the synthesis of pharmaceutically active compounds, leveraging the privileged piperidine scaffold.[1] This application note details a robust and enantioselective synthetic route starting from the readily available chiral pool material, L-aspartic acid. The strategy hinges on a key intramolecular Dieckmann condensation to construct the core piperidine ring system.[2] This guide provides in-depth technical protocols, mechanistic insights, and practical considerations for researchers in organic synthesis and drug development.

Introduction

The piperidine ring is a ubiquitous structural motif in a vast number of natural products and pharmaceutical agents.[1] The synthesis of enantiomerically pure, substituted piperidines is therefore a significant challenge and a primary focus in medicinal chemistry. Utilizing natural amino acids as chiral starting materials—a "chiral pool" approach—offers an efficient and cost-effective strategy to access these complex molecules with high stereochemical control.[3]

This document outlines a multi-step synthesis of (R)-4-Oxopiperidine-2-carboxylic acid, a versatile intermediate, beginning with L-aspartic acid. The stereocenter from the starting material is preserved throughout the synthetic sequence, ensuring the chirality of the final product. The core transformation involves the formation of a suitable acyclic precursor followed by a base-mediated intramolecular cyclization to forge the heterocyclic ring.[4]

Overall Synthetic Strategy

The synthetic pathway is designed in four principal stages, starting with the protection of the functional groups in L-aspartic acid, followed by chain extension, cyclization, and final deprotection/decarboxylation.

Caption: High-level overview of the synthetic workflow.

The key ring-forming step is the Dieckmann condensation, an intramolecular version of the Claisen condensation, which is highly effective for creating five- and six-membered rings.[5][6]

Mechanism Spotlight: The Dieckmann Condensation

The Dieckmann condensation is a base-catalyzed intramolecular cyclization of a diester to form a β-keto ester.[2] The choice of base and solvent is critical for the success of this reaction, directly influencing yield and preventing side reactions.[6] Strong, non-nucleophilic bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are often preferred in aprotic solvents to favor the desired intramolecular reaction.[5]

The mechanism proceeds via the following steps:

-

Enolate Formation: The base abstracts an acidic α-proton from one of the ester groups to form an enolate ion.

-

Intramolecular Attack: The nucleophilic enolate attacks the carbonyl carbon of the other ester group within the same molecule, forming a cyclic tetrahedral intermediate.

-

Reformation of Carbonyl: The intermediate collapses, expelling an alkoxide leaving group to form the cyclic β-keto ester.

-

Deprotonation/Protonation: The resulting β-keto ester is highly acidic and is deprotonated by the alkoxide. A final acidic workup is required to reprotonate it and yield the neutral product.

Sources

- 1. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 2. organicreactions.org [organicreactions.org]

- 3. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 4. CN102807523A - Method for preparing (2R,4R)-4-methyl-2-pipecolic acid - Google Patents [patents.google.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

Comprehensive Application Note: Protecting Group Strategies for 4-Oxopiperidine-2-Carboxylic Acid (Boc vs. Fmoc)

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Mechanistic rationale, orthogonal protection strategies, and self-validating experimental protocols.

Introduction and Mechanistic Rationale

The incorporation of conformationally restricted, non-natural amino acids is a cornerstone of modern peptidomimetic drug discovery. 4-Oxopiperidine-2-carboxylic acid is a highly versatile chiral building block[1]. Its unique structure presents a "tri-functional challenge" for synthetic chemists:

-

N1 Secondary Amine: Requires protection to prevent uncontrolled polymerization or side reactions during peptide coupling.

-

C2 Carboxylic Acid: The primary site for activation and amide bond formation.

-

C4 Ketone: Provides a synthetic handle for downstream functionalization (e.g., reductive amination, Grignard addition, or spirocycle formation)[2].

The choice of the N1-protecting group—typically Boc (tert-butyloxycarbonyl) or Fmoc (fluorenylmethoxycarbonyl) —is not arbitrary. It dictates the entire downstream synthetic sequence and determines which orthogonal transformations can be performed at the C4 ketone[3],[1].

Causality in Protecting Group Selection

-

The Fmoc Strategy (Base-Labile): Fmoc is the gold standard for Solid-Phase Peptide Synthesis (SPPS)[3]. Because it is cleaved by mild bases (e.g., 20% piperidine in DMF) but remains highly stable under acidic conditions, it allows for the use of acid-labile side-chain protecting groups and resin linkers. However, if your synthetic route requires strong nucleophiles or bases at the C4 ketone (e.g., Grignard reagents), the Fmoc group will prematurely cleave.

-

The Boc Strategy (Acid-Labile): Boc is preferred for solution-phase synthesis or when the molecule must undergo strongly basic conditions. It is completely stable to nucleophilic attack at the C4 ketone but is easily removed by strong acids like Trifluoroacetic acid (TFA). Recent high-profile syntheses of broad-spectrum antibiotics, such as cystobactamids, have successfully utilized Boc-protected 4-oxopiperidine derivatives to construct complex oligoarylamide scaffolds,[4].

The Racemization Risk (C2 Position)

A critical mechanistic consideration is the stereochemical integrity of the C2 chiral center. The C2 proton is highly acidic due to the adjacent electron-withdrawing carboxylate and the inductive effect of the N1-protecting group. During carboxylate activation (e.g., forming an acyl chloride or an active ester), the intermediate can easily enolize or form an oxazolone-like species, leading to rapid racemization[5]. To mitigate this, activation must be performed at low temperatures (0 °C) using strictly controlled equivalents of mild bases, such as pyridine or triethylamine (TEA)[5].

Quantitative Data & Reagent Comparison

The following table summarizes the physicochemical properties and strategic compatibilities of the two primary protected derivatives[3],[6].

| Parameter | (S)-1-Boc-4-oxopiperidine-2-carboxylic acid | (S)-1-Fmoc-4-oxopiperidine-2-carboxylic acid |

| CAS Number | 198646-60-5 | 1221793-43-6 |

| Molecular Weight | 243.26 g/mol | 365.38 g/mol |

| Melting Point | 121 - 125 °C | 228 - 233 °C |

| Cleavage Condition | Acidic (e.g., 50% TFA in DCM) | Basic (e.g., 20% Piperidine in DMF) |

| Base / Nucleophile Stability | High (Stable to Grignard, strong bases) | Low (Cleaves under basic conditions) |

| Acid Stability | Low (Cleaves under strong acids) | High (Stable to TFA, HCl) |

| Primary Application | Solution-phase synthesis, complex SAR | Solid-Phase Peptide Synthesis (SPPS) |

Strategic Decision Workflows

To ensure synthetic success, the selection of the protecting group must be mapped against the intended downstream functionalization of the C4 ketone.

Fig 1: Decision tree for selecting Boc/Fmoc protection and C4-ketone strategies.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems, incorporating In-Process Controls (IPCs) to ensure causality between experimental execution and analytical verification.

Protocol A: Solution-Phase Amide Coupling (Boc Strategy)

Adapted from optimized conditions for cystobactamid analogue synthesis to prevent C2 racemization[2],[5].

Objective: Couple (S)-1-Boc-4-oxopiperidine-2-carboxylic acid to an aromatic or aliphatic amine while maintaining >98% enantiomeric excess (ee).

Reagents:

-

(S)-1-Boc-4-oxopiperidine-2-carboxylic acid (1.2 equiv)

-

Target Amine (1.0 equiv)

-

Phosphoryl chloride (POCl₃) (1.2 equiv) or HATU (1.2 equiv)

-

Triethylamine (TEA) or Pyridine (3.0 equiv)

-

Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology:

-

Preparation: Add the target amine (1.0 equiv) and (S)-1-Boc-4-oxopiperidine-2-carboxylic acid (1.2 equiv) to a flame-dried flask. Dry under high vacuum for 30 minutes to remove trace moisture.

-

Solvation & Cooling: Dissolve the mixture in anhydrous DCM (0.1 M concentration). Add TEA or pyridine (3.0 equiv) under a strict nitrogen atmosphere. Cool the reaction vessel to exactly 0 °C using an ice-water bath. Causality: Strict temperature control suppresses the formation of the oxazolone intermediate, preventing C2 racemization.

-

Activation: Dropwise, add POCl₃ (1.2 equiv) over 5 minutes.

-

IPC (Self-Validation): After 15 minutes, quench a 5 µL aliquot in 100 µL of methanol. Analyze via LC-MS. The presence of the methyl ester mass confirms successful activation of the carboxylic acid without premature degradation.

-

-